

5-Fluoroisoquinoline: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoroisoquinoline

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This technical guide provides a detailed overview of the core physical properties of **5-Fluoroisoquinoline**, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physical characteristics and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for **5-Fluoroisoquinoline** is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ FN	[1]
Molecular Weight	147.15 g/mol	[1]
Appearance	Off-White Solid	
CAS Number	394-66-1	[1][2]
IUPAC Name	5-fluoroisoquinoline	[1][3]
Synonyms	5-FLUORO-ISOQUINOLINE	[1][2]
InChI	InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H	[1][3]
InChIKey	YZPWGDDACXZRFI-UHFFFAOYSA-N	[1][3]
SMILES	C1=CC2=C(C=CN=C2)C(=C1)F	[1]

Experimental Data

While specific experimentally determined values for the melting point, boiling point, and solubility of **5-Fluoroisoquinoline** are not readily available in the cited literature, data for structurally related compounds and general principles of solubility can provide valuable insights.

Melting and Boiling Points:

Explicit melting and boiling points for **5-Fluoroisoquinoline** are not detailed in the provided search results. However, a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is noted to have a predicted boiling point of 497.2 ± 55.0 °C[4]. It is important to note that this is a different molecule and this value should be used with caution as an estimate for **5-Fluoroisoquinoline**.

Solubility:

Detailed solubility data for **5-Fluoroisoquinoline** in various solvents is not specified. However, a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is soluble in DMSO[4]. Generally, isoquinoline and its derivatives exhibit solubility in polar organic solvents.

Spectroscopic Data

Detailed spectroscopic data for **5-Fluoroisoquinoline** is not available in the search results. However, data for the parent compound, isoquinoline, and other fluorinated isoquinoline derivatives can serve as a useful reference for predicting the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: For the parent isoquinoline, aromatic protons typically appear in the range of δ 7.5-9.3 ppm. The introduction of a fluorine atom at the 5-position is expected to introduce coupling and cause shifts in the signals of nearby protons.
- ^{13}C NMR: The carbon atoms in the isoquinoline ring system typically resonate between δ 120-155 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy:

The IR spectrum of isoquinoline shows characteristic peaks for aromatic C-H stretching above 3000 cm^{-1} , C=C and C=N stretching vibrations in the $1650\text{-}1400\text{ cm}^{-1}$ region, and C-H out-of-plane bending vibrations in the $900\text{-}675\text{ cm}^{-1}$ region[5][6][7]. The presence of a C-F bond in **5-Fluoroisoquinoline** would be expected to show a strong absorption band in the $1400\text{-}1000\text{ cm}^{-1}$ region.

Mass Spectrometry (MS):

The mass spectrum of isoquinoline shows a prominent molecular ion peak (M^+) at m/z 129[8]. For **5-Fluoroisoquinoline**, the molecular ion peak is expected at m/z 147, corresponding to its molecular weight.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and spectroscopic properties of **5-Fluoroisoquinoline**.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

- Ensure the **5-Fluoroisoquinoline** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube, to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy Protocol:

- Dissolve approximately 5-10 mg of **5-Fluoroisoquinoline** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and any aliphatic regions, and a relaxation delay of 1-5 seconds.
- Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra using the residual solvent peak.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

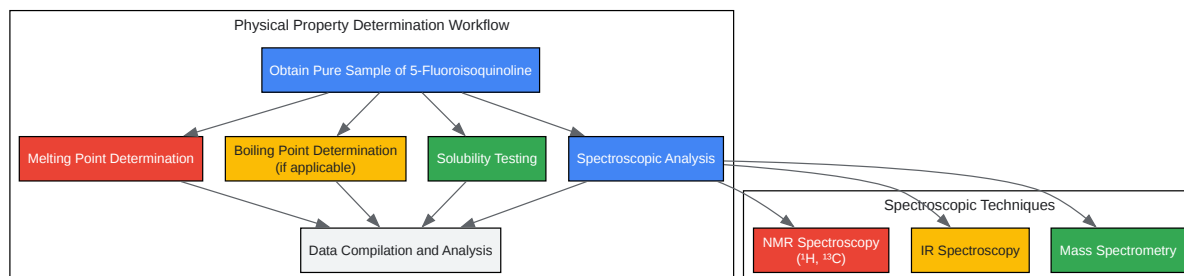
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid **5-Fluoroisoquinoline** sample onto the ATR crystal, ensuring good contact.
- Apply pressure using the anvil to ensure uniform contact between the sample and the crystal.
- Acquire the IR spectrum of the sample over a typical range of 4000-400 cm^{-1} .
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

Electron Ionization (EI) Mass Spectrometry Protocol:

- Introduce a small amount of the **5-Fluoroisoquinoline** sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionize the sample using a standard electron energy of 70 eV in the ion source.
- Accelerate the resulting ions into the mass analyzer.
- Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
- The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.

Visualizations

The following diagram illustrates a general workflow for the determination of the physical properties of an organic compound like **5-Fluoroisoquinoline**.



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Caption: Workflow for Physical Property Determination.

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